(R)-Butyl 2-(4-hydroxyphenoxy)propanoate
Description
Historical Context of Propanoate Esters in Chemical Research
Propanoate esters, also known as propionates, are a class of organic compounds derived from propanoic acid. wikipedia.org Historically, many simple esters were first identified as the sources of the pleasant aromas of fruits and flowers and were subsequently used as artificial flavorings and fragrances. wikipedia.orgchemguide.co.uk The classic method for their synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid (like propanoic acid) with an alcohol in the presence of an acid catalyst. chemguide.co.ukwikipedia.org
Beyond their use in the food and perfume industries, the industrial-scale production of propanoate esters and their parent acid began with the development of petrochemical processes. quora.com This allowed for their widespread use as versatile solvents for resins and lacquers, and as intermediates in the production of other chemicals, including polymers (e.g., cellulose-acetate-propionate), pharmaceuticals, and pesticides. wikipedia.orgwikipedia.org The evolution of asymmetric synthesis in the late 20th century brought a new level of sophistication to the field, enabling the targeted production of specific stereoisomers of chiral propanoate esters, which is critical for applications in pharmaceuticals and modern agrochemicals. google.com
Structural Classification and Chirality of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate within Phenoxypropanoic Acid Derivatives
This compound is a member of the phenoxypropanoic acid derivative family. Its molecular structure consists of several key components: a propanoate backbone, a phenoxy group (a phenyl ring attached via an ether linkage), a hydroxyl (-OH) group on the phenyl ring at the para (4) position, and a butyl ester group.
A defining feature of this molecule is its chirality. The second carbon atom of the propanoate chain is a stereocenter, meaning it is attached to four different groups. This gives rise to two non-superimposable mirror-image forms, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer. The "(R)" designation in the compound's name specifies that it is the rectus (Latin for right) enantiomer. This stereoisomerism is a critical aspect of the broader class of aryloxyphenoxypropionate (APP) herbicides. nih.govsdiarticle3.com
Rationale for Dedicated Academic Research on this compound
The primary driver for academic and industrial research into this compound is its essential role as a chiral intermediate in the synthesis of high-value APP herbicides, such as Cyhalofop-butyl. chemball.com The biological target of these herbicides is the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. researchgate.net
Crucially, the herbicidal activity of APP compounds is highly enantioselective, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. nih.govnih.govresearchgate.net The (S)-enantiomer is often considered inactive or substantially less active. nih.gov Therefore, producing enantiomerically pure (R)-herbicides is more efficient and environmentally responsible, as it avoids the unnecessary application of the inactive isomer. This necessitates the synthesis of optically pure building blocks like this compound, fueling research into stereoselective synthesis and purification methods to achieve high chemical and optical purity. chemicalbook.com
Overview of Current Research Landscape and Identified Knowledge Gaps for this compound
The current research landscape for this compound and its precursors is predominantly focused on optimizing synthesis pathways. A significant area of investigation is the production of its immediate precursor, (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). nih.govresearchgate.net Research in this area includes the development of microbial fermentation processes, using fungi such as Beauveria bassiana, to perform regioselective hydroxylation on (R)-2-phenoxypropionic acid, offering a green chemistry approach to obtaining the key chiral acid. nih.govresearchgate.net
Chemical synthesis research aims to improve the efficiency, yield, and purity of the final esterification step that produces this compound itself, as well as the subsequent steps to create the final herbicide. jocpr.comgoogle.comgoogle.com Studies often focus on catalysts, reaction conditions, and minimizing side products to achieve yields exceeding 94% and optical purity greater than 99%. chemicalbook.comgoogle.com
A notable knowledge gap appears to be the exploration of this compound's utility beyond its role as a herbicide intermediate. There is limited public research on other potential biological activities or applications in materials science or other fields of chemistry. Furthermore, while biotechnological routes for its acid precursor are being explored, research into direct enzymatic or microbial synthesis of the butyl ester itself is less prominent.
Detailed Compound Data
Physicochemical Properties of this compound
Data sourced from multiple references. chemball.comchemicalbook.comchemscene.comruifuchemical.com
Key Compounds in the Synthesis Pathway of Cyhalofop-butyl
This table illustrates the progression from the key chiral acid to the intermediate and then to a final commercial product. nih.govjocpr.comthegoodscentscompany.com
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
butyl (2R)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3/t10-/m1/s1 |
InChI Key |
MPNXVFDGEQKYAY-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for R Butyl 2 4 Hydroxyphenoxy Propanoate and Its Precursors
Established Synthetic Routes to 2-(4-hydroxyphenoxy)propanoic Acid Derivatives
The synthesis of 2-(4-hydroxyphenoxy)propanoic acid and its derivatives serves as the foundational step toward producing the target butyl ester. These routes primarily involve the formation of an ether linkage followed by esterification.
Etherification Reactions in Propanoate Synthesis
A primary method for constructing the phenoxy linkage in 2-(4-hydroxyphenoxy)propanoic acid is the Williamson ether synthesis. smolecule.com This classical method involves a nucleophilic substitution reaction between a phenoxide ion and an alkyl halide. smolecule.com In this context, the synthesis typically begins with the deprotonation of hydroquinone (B1673460) to form a phenoxide, which then reacts with a 2-halopropanoic acid derivative. smolecule.comepo.org A significant challenge in this reaction is preventing the dialkylation of hydroquinone, as both hydroxyl groups are reactive. google.com
To achieve mono-alkylation, one approach involves using a large excess of hydroquinone, though this can result in low conversion rates. google.com A more controlled method protects one of the hydroxyl groups on hydroquinone before the etherification step, followed by deprotection. google.com An alternative strategy involves the direct reaction of hydroquinone with an S-2-halopropanoic acid, such as S-2-chloropropanoic acid, in the presence of a base to yield the desired (R)-enantiomer of the acid precursor. epo.org
Patented industrial processes often utilize the reaction between hydroquinone and derivatives of lactic acid, such as (R)-ethyl lactate, which can be converted to a leaving group (e.g., benzenesulfonate or tosylate). chemicalbook.comgoogle.com This reaction is typically performed in an inert solvent under basic conditions, often with the aid of a phase transfer catalyst to improve yield. chemicalbook.comgoogle.com
Esterification Protocols for Butyl Propanoates
The conversion of the carboxylic acid precursor, (R)-2-(4-hydroxyphenoxy)propanoic acid, to its corresponding butyl ester is commonly achieved through Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an alcohol, in this case, butanol. masterorganicchemistry.comresearchgate.net
The reaction is typically carried out by refluxing the acid with an excess of butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comgoogle.comceon.rs The use of excess alcohol helps to shift the equilibrium toward the formation of the ester product. masterorganicchemistry.com Industrial processes have been developed that detail multi-stage esterifications to drive the reaction to completion and achieve high purity ( >99%) of the final ester product. google.com These methods involve reacting (R)-2-(4-hydroxyphenoxy)propionic acid with the alcohol in the presence of a distillable acid catalyst at temperatures ranging from 20°C to 150°C. google.comgoogle.com After each stage, unreacted alcohol and water are typically removed to further push the equilibrium towards the product. google.com
| Alcohol | Catalyst | Reaction Time | Product | Purity/Content |
|---|---|---|---|---|
| Methanol | Hydrogen Chloride | 4 h (reflux) | Methyl R-2-(4-hydroxyphenoxy)propionate | 99.7% |
| Ethanol | Hydrochloric Acid | 1 h (reflux) | Ethyl R-2-(4-hydroxyphenoxy)propionate | 99.4% |
| n-Butanol | Hydrochloric Acid | 1 h (reflux) | n-Butyl R-2-(4-hydroxyphenoxy)propionate | 99.5% |
| Isobutanol | Hydrochloric Acid | 1 h (reflux) | Isobutyl R-2-(4-hydroxyphenoxy)propionate | 99.5% |
Stereoselective Synthesis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
Achieving the correct stereochemistry is critical, as the biological activity of aryloxyphenoxypropionate compounds is often associated predominantly with the (R)-enantiomer. nih.gov Therefore, stereoselective synthetic methods are paramount.
Asymmetric Catalysis Approaches for Enantioselective Synthesis
Asymmetric catalysis offers an elegant route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govnih.gov For the synthesis of chiral 2-aryloxypropanoic acids, one effective strategy is the kinetic resolution of a racemic mixture. elsevierpure.com In this approach, a chiral catalyst selectively promotes the reaction of one enantiomer over the other.
A reported method for the kinetic resolution of racemic 2-aryloxypropanoic acids utilizes an enantioselective esterification reaction. elsevierpure.com This process employs the chiral acyl-transfer catalyst (+)-benzotetramisole, along with pivalic anhydride as an activating agent and an achiral alcohol. elsevierpure.com The catalyst facilitates the esterification of one enantiomer at a much faster rate, allowing for the separation of the unreacted, optically active carboxylic acid from the newly formed ester. elsevierpure.com This technique provides both the chiral acid and the corresponding ester with high enantioselectivity. elsevierpure.com
Chiral Auxiliary-Mediated Syntheses of the (R)-Enantiomer
The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. wikipedia.org This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and recovered. wikipedia.org
For the synthesis of (R)-α-aryloxypropanoic acids, chiral auxiliaries such as amides derived from (S)-lactic acid can be employed. researchgate.net In one approach, a racemic α-bromopropanoic acid derivative is coupled to a chiral lactamide. The subsequent nucleophilic substitution with a phenoxide ion proceeds diastereoselectively, influenced by the stereocenter of the auxiliary. researchgate.net After the substitution reaction, the auxiliary is removed by mild acid hydrolysis to yield the enantiomerically enriched (R)-α-aryloxypropanoic acid, which is the direct precursor to the target compound. researchgate.net Other auxiliaries, such as chiral oxazolidinones and camphorsultam, have also proven effective in directing stereoselective alkylation and other bond-forming reactions in related systems. wikipedia.org
Biocatalytic Methods for Enantioselective Production of this compound
Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild conditions. For the production of (R)-2-(4-hydroxyphenoxy)propanoic acid ((R)-HPOPA), the precursor to the target ester, microbial transformation has been successfully demonstrated. nih.govnih.gov
The entomopathogenic fungus Beauveria bassiana has been shown to be effective in producing (R)-HPOPA through the hydroxylation of the substrate (R)-2-phenoxypropionic acid (POPA). nih.gov Research has focused on optimizing the fermentation conditions to maximize the yield. nih.govnih.gov Studies have identified key factors such as the choice of carbon and nitrogen sources, inoculum size, temperature, and the addition of inducers like hydrogen peroxide (H₂O₂), which may enhance the activity of peroxidases responsible for the hydroxylation. nih.gov Under optimized solid-state fermentation conditions using rice bran as a substrate, a yield of 77.78% has been achieved. nih.gov
| Parameter | Original Condition | Optimized Condition | (R)-HPOPA Titer |
|---|---|---|---|
| Cultivation | Shaking Flask | Static Cultivation | - |
| Glucose | - | 38.81 g/L | - |
| Peptone | - | 7.28 g/L | - |
| H₂O₂ Addition | 0 g/L | 1.08 g/L | - |
| Final Titer | 9.60 g/L | 19.53 g/L | 19.53 g/L |
Another significant biocatalytic approach is the enzymatic resolution of racemic mixtures of 2-(4-hydroxyphenoxy)propanoic acid or its esters. mdpi.comscielo.br This kinetic resolution is typically performed using hydrolase enzymes, such as lipases (e.g., from Candida antarctica or Burkholderia cepacia), which can selectively hydrolyze one enantiomer of an ester, leaving the other unreacted. mdpi.commanchester.ac.uk This allows for the separation of the enantiomerically pure acid and ester, providing a direct route to the desired chiral precursors. mdpi.comscielo.br
Development of Novel Synthetic Strategies for this compound
Traditional synthesis of this compound typically involves a multi-step process. This often begins with the synthesis of the chiral precursor, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), followed by its esterification with n-butanol. chemicalbook.com While effective, these linear sequences can be time-consuming and may lead to yield loss during intermediate purification steps. Consequently, research has shifted towards developing more streamlined and innovative synthetic routes.
While a specific one-pot synthesis for the direct conversion of initial precursors to this compound is not yet widely documented, research on related aryloxyphenoxypropionate herbicides has demonstrated the feasibility of this strategy. A study has detailed an efficient one-pot method for synthesizing various APP herbicides by reacting a halo-heterocycle, (R)-4-hydroxyphenoxy propionic acid, and an alcohol or amine in the presence of 2,4,6-trichloro-1,3,5-triazine and tetrabutylammonium iodide as a catalyst. scienceopen.comresearchgate.net This methodology showcases the potential for combining the formation of the aryloxyphenoxy ether and the subsequent esterification or amidation into a single, seamless operation. scienceopen.comresearchgate.net
This strategy could be adapted for this compound, potentially combining the Williamson ether synthesis (reacting a hydroquinone salt with an (S)-2-halopropanoic acid derivative) and the final esterification step. Such an approach would represent a significant leap in manufacturing efficiency for this key agrochemical intermediate.
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is another novel strategy with immense potential for the synthesis of this compound. This technology offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, improved reaction control, and greater potential for automation and scalability. nih.gov
The application of flow chemistry has been successfully demonstrated in the multi-step synthesis of various active pharmaceutical ingredients (APIs), showcasing its robustness and efficiency. nih.govmdpi.com For instance, complex molecules have been synthesized through multi-step sequences where intermediates are generated and consumed in-line, eliminating the need for isolation and purification between steps. mdpi.com
Although a specific flow synthesis protocol for this compound has not been detailed in the literature, the principles are directly applicable. A hypothetical flow process could involve pumping a stream of (R)-2-(4-hydroxyphenoxy)propionic acid and n-butanol with an acid catalyst through a heated packed-bed or coil reactor. The continuous output could then be directed to an in-line purification module, such as liquid-liquid extraction or chromatography, to isolate the pure product. The precise control over temperature, pressure, and residence time in a flow reactor could lead to higher yields and purity compared to conventional batch esterification. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into chemical manufacturing is essential for sustainable development. This involves designing processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus for the synthesis of this compound include the use of environmentally benign solvents and the improvement of atom economy.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of this compound and its analogs have often employed solvents such as toluene or dimethyl sulfoxide (DMSO). chemicalbook.com However, there is a growing emphasis on replacing these with greener alternatives or developing solvent-free reaction conditions.
Recent advancements have shown the viability of solvent-free approaches in related syntheses. For example, a patented method for preparing the herbicide quizalofop-P-ethyl includes a step where ethyl S(-)-tosyllactate is prepared in a solvent-free and desiccant-free system, which simplifies the procedure and reduces costs. google.com
For the esterification step to produce this compound, replacing conventional solvents with more benign options is a key goal. Alcohols, such as n-butanol, can serve as both a reactant and a solvent, reducing the need for an additional co-solvent. Water has also been used as a solvent in the synthesis of the HPOPA precursor, representing a significant green improvement. indiamart.com The use of solid acid catalysts, such as ion-exchange resins like Dowex H+, can facilitate esterification in greener solvents like alcohols and are easily filtered and reused, further minimizing waste.
| Solvent | Application Step | Environmental/Safety Considerations | Reference |
|---|---|---|---|
| Toluene | Esterification | Volatile organic compound (VOC), derived from petrochemicals. | chemicalbook.com |
| Dimethyl Sulfoxide (DMSO) | Precursor Synthesis | High boiling point, can be difficult to remove, potential for hazardous decomposition products. | scbt.com |
| Water | Precursor Synthesis | Most environmentally benign solvent; non-toxic, non-flammable. | indiamart.com |
| n-Butanol | Esterification | Can act as both reactant and solvent, reducing solvent inventory. Considered a greener alternative to many hydrocarbons. | commonorganicchemistry.com |
| Solvent-Free | Precursor Synthesis | Eliminates solvent waste, simplifies purification, and reduces process mass intensity. | google.com |
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The final step in the synthesis of this compound is typically a Fischer esterification. This reaction, while common, is not perfectly atom-economical as it produces water as a byproduct.
The atom economy can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the esterification of HPOPA with n-butanol:
C₉H₁₀O₄ + C₄H₁₀O → C₁₃H₁₈O₄ + H₂O
| Compound | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| (R)-2-(4-hydroxyphenoxy)propionic acid | C₉H₁₀O₄ | 182.17 | Reactant |
| n-Butanol | C₄H₁₀O | 74.12 | Reactant |
| This compound | C₁₃H₁₈O₄ | 238.28 | Product |
| Total Reactant MW: 182.17 + 74.12 = 256.29 g/mol | |||
| Atom Economy: (238.28 / 256.29) x 100 = 92.97% |
While a 92.97% atom economy is relatively high, waste is still generated from the water byproduct and any side reactions or unreacted starting materials. Waste reduction strategies focus on maximizing reaction yield and minimizing the use of auxiliary substances. Key strategies include:
Use of Catalysts: Employing catalytic amounts of a strong acid (e.g., sulfuric acid) or a reusable solid acid catalyst is preferable to using stoichiometric reagents.
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction time, particularly in a flow chemistry setup, can maximize conversion and minimize the formation of impurities.
Recycling of Reactants: In the synthesis of the HPOPA precursor, an excess of hydroquinone is often used. Developing efficient methods to recover and recycle this unreacted starting material is a crucial waste reduction strategy. indiamart.com
By combining novel synthetic methodologies with the principles of green chemistry, the production of this compound can be made more efficient, economical, and sustainable.
Molecular Mechanisms and Preclinical Biological Activities of R Butyl 2 4 Hydroxyphenoxy Propanoate
Investigation of Molecular Target Interactions and Receptor Binding Profiles
Detailed studies specifically characterizing the molecular target interactions and receptor binding profiles of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate are scarce. However, insights can be drawn from the broader class of aryloxyphenoxypropionate compounds to which it belongs. These compounds are known to act as herbicides. mdpi.com
In Vitro Receptor Affinity and Selectivity Studies
Specific in vitro receptor affinity and selectivity studies for this compound are not readily found in peer-reviewed literature. Research in this area has predominantly focused on the final herbicidal products derived from this intermediate. For instance, aryloxyphenoxypropionate herbicides are known to target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a mechanism that is crucial for fatty acid biosynthesis. mdpi.com While this compound is a precursor to these active ingredients, its own affinity and selectivity for ACCase or other receptors have not been specifically delineated.
Ligand-Target Docking and Molecular Modeling of this compound
Computational studies, such as ligand-target docking and molecular modeling, specifically for this compound are not publicly available. Such studies are typically conducted on the final active compounds to understand their interaction with the target enzyme's active site. For the broader class of aryloxyphenoxypropionate herbicides, molecular modeling has been instrumental in explaining their selective herbicidal activity. These studies often reveal key binding interactions within the catalytic domain of the ACCase enzyme.
Characterization of Allosteric Modulation by this compound
There is no available research that characterizes this compound as an allosteric modulator of any receptor or enzyme. The known mechanism for the final products in this chemical family is competitive inhibition at the enzyme's active site rather than allosteric modulation.
Modulation of Enzymatic Pathways by this compound
As an intermediate, the primary role of this compound is in the synthesis of active herbicidal compounds. Its direct and significant modulation of enzymatic pathways has not been a subject of extensive research.
Enzyme Inhibition Kinetics and Mechanism Characterization
Specific data on the enzyme inhibition kinetics of this compound is not documented. The herbicidal activity of its derivatives is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a vital enzyme in the biosynthesis of fatty acids in susceptible plant species. mdpi.com It is the final, more complex molecules that are designed for potent and selective enzymatic inhibition.
Enzyme Activation and Potentiation Studies
There is no scientific literature to suggest that this compound acts as an enzyme activator or potentiator. The focus of research on this class of compounds has been exclusively on their inhibitory effects on ACCase in target weed species.
Substrate Specificity Alteration by this compound
There is currently no available scientific literature detailing the alteration of substrate specificity of any enzyme or protein by this compound.
Cellular Signaling Pathway Modulation by this compound
Detailed studies on the modulation of cellular signaling pathways by this compound have not been identified in the public domain. The subsequent sections reflect this lack of specific data.
Impact on Intracellular Second Messengers (e.g., cAMP, Ca2+)
Research specifically investigating the impact of this compound on intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+) is not available.
Effects on Protein Phosphorylation Cascades and Kinase Activities
There are no published findings on the effects of this compound on protein phosphorylation cascades or the activities of specific kinases. Protein phosphorylation is a critical cellular regulatory mechanism, and the interaction of this compound with kinases remains an uninvestigated area. nih.gov
Gene Expression Regulation and Transcriptional Profiling in Cellular Models
No studies have been found that report on the regulation of gene expression or provide transcriptional profiling data in cellular models treated with this compound.
Nuclear Receptor Modulation by this compound
The ability of this compound to modulate nuclear receptors is currently unknown. Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. nih.govmdpi.com Whether this compound can act as an agonist or antagonist for any nuclear receptor has not been determined.
Cellular and Subcellular Effects of this compound
Specific cellular and subcellular effects of this compound have not been documented in the available scientific literature.
Cellular Uptake and Intracellular Localization Studies
Direct studies detailing the cellular uptake and intracellular localization of this compound are not available. However, based on research concerning other aryloxyphenoxypropionate herbicides, a general pathway can be proposed. These compounds are typically absorbed by plant tissues and are mobile within the phloem, allowing them to accumulate in the meristematic regions of the plant. caws.org.nz For instance, studies on cyhalofop-butyl, a related herbicide, have shown absorption rates of up to 73% in certain weed species within 24 hours of application. sdiarticle3.comscispace.com Similarly, research on haloxyfop (B150297), another APP herbicide, has also demonstrated significant absorption and translocation in plants. sdiarticle3.comscispace.com
Once inside the cell, it is hypothesized that this compound, like other APP esters, is metabolized into its corresponding acid form. This acidic metabolite is considered the active herbicidal agent. caws.org.nzscispace.com The localization would then be concentrated in areas of active growth and lipid biosynthesis, such as the chloroplasts in plant cells, where the target enzyme for this class of compounds is located. researchgate.net
Effects on Organelle Function (e.g., mitochondrial integrity, endoplasmic reticulum stress)
The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for the biosynthesis of fatty acids. wssa.netcaws.org.nzresearchgate.net This inhibition directly impacts organelles that are heavily reliant on fatty acid synthesis. The disruption of lipid production would lead to impaired membrane biosynthesis, which could compromise the integrity of various organelles, including mitochondria and the endoplasmic reticulum. sdiarticle3.comsdiarticle3.comresearchgate.net
Some studies on APP herbicides have also pointed towards the generation of oxidative stress as a secondary mechanism of toxicity. sdiarticle3.comsdiarticle3.comresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to significant damage to cellular components. This can manifest as mitochondrial dysfunction and the induction of endoplasmic reticulum stress. sdiarticle3.comresearchgate.net For example, research on other herbicides has shown that increased ROS production can lead to a decrease in mitochondrial membrane potential and can trigger the unfolded protein response in the endoplasmic reticulum. nih.govnih.govnih.gov
Modulation of Cell Proliferation and Apoptotic Pathways in Cellular Models (mechanistic focus)
By inhibiting fatty acid synthesis, this compound would likely impede the production of new cell membranes, a process crucial for cell division and proliferation. wssa.net This disruption of a fundamental cellular process would lead to a cessation of growth in susceptible organisms. wssa.netallpesticides.com
In non-target organisms, the induction of oxidative stress by some APP herbicides can trigger apoptotic pathways. sdiarticle3.comresearchgate.net Oxidative damage to cellular macromolecules can initiate programmed cell death as a mechanism to eliminate damaged cells. While direct evidence for this compound is lacking, the potential for oxidative stress suggests a possible role in modulating apoptotic signaling.
Impact on Cellular Metabolism and Bioenergetics
The primary metabolic impact of this compound, as with other APP herbicides, is the shutdown of de novo fatty acid synthesis. wssa.net This has profound effects on cellular metabolism, as fatty acids are essential components of membranes and also serve as precursors for various signaling molecules.
The disruption of mitochondrial integrity due to impaired membrane synthesis or oxidative stress would have a direct impact on cellular bioenergetics. Mitochondria are the primary site of cellular respiration and ATP production. Damage to these organelles would likely lead to a decrease in energy production, further contributing to cellular dysfunction and eventual cell death. nih.govnih.gov Studies on other herbicides have demonstrated that they can negatively affect mitochondrial respiration and decrease ATP generation. nih.gov
Structure Activity Relationships Sar and Stereochemical Influences of R Butyl 2 4 Hydroxyphenoxy Propanoate and Analogues
Design and Synthesis of Analogues and Derivatives of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
The synthesis of biologically active analogues based on the this compound scaffold typically begins with the chiral precursor, (R)-2-(4-hydroxyphenoxy)propionic acid or its corresponding esters. arkat-usa.orgresearchgate.net This core structure is then modified at several key positions to explore and optimize herbicidal activity. The general synthetic approach involves the reaction of hydroquinone (B1673460) with a chiral propionate (B1217596) ester, followed by the coupling of the resulting intermediate with various aromatic or heterocyclic systems. researchgate.net
The ester group in aryloxyphenoxypropionate herbicides functions as a pro-herbicide, enhancing the lipophilicity of the molecule to facilitate penetration through the waxy cuticle of plant leaves. researchgate.net Once inside the plant, endogenous esterases hydrolyze the ester to the corresponding carboxylic acid, which is the biologically active form that inhibits the ACCase enzyme. nih.govpressbooks.pub
Below is a table illustrating common modifications to the ester moiety and their general purpose.
| Original Moiety | Modified Moiety | Rationale for Modification |
| Butyl Ester | Methyl, Ethyl, Propargyl Esters | To alter lipophilicity, absorption rates, and hydrolysis kinetics. |
| Ester Linkage | Amide Linkage | To investigate changes in stability, transport, and biological activity. |
The 4-hydroxyphenoxy group is the foundational unit upon which the rest of the herbicide is built. In the synthesis of more complex APP herbicides, the hydroxyl group of (R)-2-(4-hydroxyphenoxy)propanoate or its acid precursor acts as a nucleophile. It is typically reacted with an electron-deficient aromatic or heteroaromatic ring, creating an ether linkage that is characteristic of this herbicide class. arkat-usa.org
A common synthetic strategy involves the condensation of (R)-2-(4-hydroxyphenoxy)propanoate with various substituted aryl halides or sulfonylated heterocycles. arkat-usa.orgresearchgate.net For instance, a series of novel derivatives were created by reacting (R)-2-(4-hydroxyphenoxy)propanoates with substituted 2-methylsulfonylpyrimidine intermediates in the presence of a base like potassium carbonate. arkat-usa.orgresearchgate.net This approach allows for the introduction of diverse chemical functionalities, such as quinazolin-4(3H)-one or pyrimidine (B1678525) rings, onto the core structure, leading to the discovery of compounds with potent herbicidal activity. mdpi.comarkat-usa.org
The stereochemistry at the α-carbon of the propanoate group is paramount for the biological activity of APP herbicides. The herbicidal efficacy resides almost exclusively in the (R)-enantiomer. who.int Consequently, synthesis strategies are designed to be stereospecific, often employing a chiral pool approach. For example, the reaction of hydroquinone with methyl (S)-2-(tosyloxy)propanoate yields the desired (R)-2-(4-hydroxyphenoxy)-propionate intermediate due to an SN2 inversion of configuration. arkat-usa.orgresearchgate.net
Molecular modeling studies have proposed an "active conformation" for the (R)-2-phenoxypropionic acid portion of these inhibitors. nih.gov In this low-energy conformation, the methyl group at the chiral center is positioned distal to the phenoxy fragment. The inactive (S)-enantiomer is sterically hindered from adopting this conformation, which explains the observed enantiomeric selectivity. nih.gov This hypothesis has been tested through the synthesis of rigid analogues, where the conformation is locked. These studies confirmed that the precise spatial arrangement of the carboxylate group relative to the phenyl ring is a more critical determinant of activity than the placement of the methyl group itself. nih.gov
Comparative Biological Activity of Enantiomers of Butyl 2-(4-hydroxyphenoxy)propanoate
The biological activity of aryloxyphenoxypropionate herbicides is highly stereoselective. The (R)-enantiomer is responsible for the inhibition of the ACCase enzyme, while the (S)-enantiomer is considered biologically inactive. who.int This selectivity is a direct result of the stereospecific nature of the herbicide's binding site on the target enzyme. nih.govsigmaaldrich.com
Studies on the herbicide haloxyfop (B150297), a derivative of this class, have quantified this difference. In post-emergence applications, the pure (S)-enantiomer was estimated to be more than 1000-fold less active than the (R)-enantiomer against annual grasses. dntb.gov.ua This significant difference in potency has led to the commercialization of enantiomerically pure formulations, such as haloxyfop-R-methyl, which consists of at least 98% of the active (R)-isomer. who.int
Interestingly, the disparity in activity can be environment-dependent. When applied pre-emergence to the soil, the herbicidal activity of the (S)-enantiomer of haloxyfop was found to be equivalent to that of the (R)-enantiomer. dntb.gov.ua Research has shown that soil microorganisms can mediate a chiral inversion, converting the inactive (S)-enantiomer into the active (R)-enantiomer within days. dntb.gov.uanih.gov This inversion process was not observed in sterile soil, confirming its biological mediation. nih.gov
The following table summarizes the comparative activity of the enantiomers of haloxyfop, a representative APP herbicide.
| Enantiomer | Application Method | Relative Herbicidal Activity | Reason for Activity Level |
| (R)-Haloxyfop | Post-emergence (Foliar) | High | Correct stereochemistry for binding to ACCase enzyme. nih.gov |
| (S)-Haloxyfop | Post-emergence (Foliar) | Very Low (>1000x less active) | Incorrect stereochemistry prevents effective binding to the enzyme active site. nih.govdntb.gov.ua |
| (S)-Haloxyfop | Pre-emergence (Soil) | High (equivalent to R-form) | Chiral inversion to the active (R)-enantiomer occurs in the soil via microbial action. dntb.gov.uanih.gov |
Role of the 4-Hydroxyphenoxy Moiety in Molecular Recognition and Activity
The 4-hydroxyphenoxy moiety serves as a critical structural anchor for the entire aryloxyphenoxypropionate molecule. It forms the central phenoxy ring to which both the chiral propionate side chain and the second, more complex, aryl or heteroaryl group are attached via ether linkages. This specific arrangement is essential for the molecule to adopt the correct three-dimensional shape required for binding to the ACCase enzyme. nih.gov
Influence of the Ester Linkage and Alkyl Chain Length on Biological Engagement
Aryloxyphenoxypropionate herbicides are applied as esters, which act as prodrugs. nih.govfao.org The ester form itself is generally inactive or significantly less active against the isolated ACCase enzyme. nih.gov Its primary role is to facilitate the uptake and transport of the herbicide to its site of action within the plant. The ester group increases the molecule's lipophilicity, allowing it to penetrate the hydrophobic, waxy cuticle on the leaf surface more effectively than the more polar free acid. researchgate.net
Once absorbed, the ester is translocated through the phloem to the meristematic tissues, where cell division and fatty acid synthesis are most active. ucanr.edu In these tissues, plant esterases rapidly cleave the ester bond, releasing the free carboxylic acid. pressbooks.pubwho.int This acid is the true toxophore that binds to and inhibits the ACCase enzyme. nih.gov
Conformational Analysis and its Correlation with Activity
The biological activity of this compound and related aryloxyphenoxypropionate (APP) compounds is intrinsically linked to their specific three-dimensional conformation. nih.gov As inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme, their efficacy is highly dependent on the precise spatial arrangement of key functional groups, which allows for optimal binding to the enzyme's active site. nih.govmdpi.com Molecular modeling and the synthesis of rigid analogues have been instrumental in elucidating the "active conformation" necessary for herbicidal activity. nih.gov
Research has proposed a specific low-energy "active conformation" for the R-2-phenoxypropionic acid portion of this herbicide class. nih.gov In this active state, the methyl group at the chiral center (the R-methyl) is positioned distal to the phenoxy fragment. nih.gov This orientation is stabilized by the generalized anomeric effect around the propionate ether bond. nih.gov The ability of the (R)-enantiomer to readily adopt this conformation is believed to be a primary reason for its high herbicidal potency. nih.gov
Conversely, the (S)-enantiomer exhibits significantly lower activity, a phenomenon attributed to steric hindrance. nih.govresearchgate.net For the (S)-enantiomer to achieve the same proposed active conformation, its methyl group would clash sterically with the ortho-hydrogen of the phenyl ring. nih.gov This interaction creates an energetic barrier, making it difficult for the (S)-enantiomer to adopt the necessary shape to effectively bind to and inhibit the ACCase enzyme. nih.gov The pure (S) enantiomer of a related compound, haloxyfop, was estimated to be 1000-fold or less active than the (R) enantiomer. researchgate.net
To validate this conformational hypothesis, novel rigid analogues were synthesized and tested. nih.gov These studies revealed that analogues containing a fused five-membered ring, which effectively locks the molecule into the proposed active conformation, exhibited potent ACCase inhibition. nih.gov In contrast, analogues with a fused six-membered ring, which does not present the same pharmacophore, were not active. nih.gov This demonstrates that the precise positioning of the carboxylate group relative to the phenyl group is more critical for activity than the placement of the methyl group. nih.gov This binding-induced conformational change is a key aspect of the molecule's mechanism, allowing it to remain relatively unreactive until it reaches its biological target. nih.gov
The table below summarizes the key findings from conformational analyses of aryloxyphenoxypropionates.
| Enantiomer | Methyl Group Orientation (Proposed Active Conformation) | Steric Hindrance | Conformation Accessibility | Correlation with ACCase Inhibition |
| (R)-enantiomer | Distal to the phenoxy ring | Minimal | Low-energy, readily accessible nih.gov | High activity nih.govresearchgate.net |
| (S)-enantiomer | Proximal to the phenoxy ring | High (with ortho-hydrogen) nih.gov | High-energy, difficult to access nih.gov | Low to negligible activity nih.govresearchgate.net |
Preclinical Pharmacokinetic and Metabolic Studies of R Butyl 2 4 Hydroxyphenoxy Propanoate
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human Species)
To assess the metabolic stability of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate, in vitro studies using liver microsomes and hepatocytes from various non-human species (such as rats, mice, dogs, or monkeys) would be required. These experiments are crucial in early drug discovery to predict how a compound might be metabolized in a living organism.
Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug. It is determined by incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. The data from such studies would typically be presented in a table format, as shown in the hypothetical example below.
Hypothetical Data Table: In Vitro Intrinsic Clearance of this compound
| Species | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
|---|---|---|---|
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
| Dog | Liver Microsomes | Data Not Available | Data Not Available |
| Monkey | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Hepatocytes | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound is available.
To identify the specific enzymes responsible for the metabolism of this compound, further in vitro studies would be necessary. These typically involve using a panel of recombinant human cytochrome P450 (CYP) enzymes or specific chemical inhibitors of these enzymes in liver microsome incubations. Given the structure of the compound, it is plausible that CYP enzymes would be involved in its metabolism, potentially through hydroxylation of the aromatic ring or oxidation of the butyl chain. Additionally, esterase enzymes present in hepatic microsomes and hepatocytes would likely hydrolyze the butyl ester to form the corresponding carboxylic acid.
Identification and Characterization of Preclinical Metabolites of this compound
The identification of metabolites is a critical step in understanding the biotransformation of a drug candidate.
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary technique used for metabolite profiling. By comparing the mass spectra of samples from in vitro metabolism studies with that of the parent compound, potential metabolites can be identified based on their mass shifts.
Hypothetical Data Table: Potential Metabolites of this compound Identified by Mass Spectrometry
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |
|---|---|---|
| M1 | Hydrolysis of butyl ester | -56 Da |
| M2 | Monohydroxylation of aromatic ring | +16 Da |
| M3 | Oxidation of butyl chain | +16 Da |
This table is for illustrative purposes only and represents common metabolic pathways for similar structures. No specific metabolite data for this compound has been published.
Based on the hypothetical metabolites, the primary enzymatic pathways would likely be ester hydrolysis, catalyzed by carboxylesterases, and oxidation, mediated by cytochrome P450 enzymes. The phenolic hydroxyl group also provides a site for phase II conjugation reactions, such as glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs).
Absorption Studies in Preclinical Models
To evaluate the absorption of this compound, in vivo studies in preclinical species would be necessary. Following oral administration, blood samples would be collected over time and the concentration of the parent compound and any major metabolites would be measured. These data would be used to determine key pharmacokinetic parameters such as bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax). In vitro models, such as Caco-2 cell monolayers, could also be used to predict intestinal permeability. No such studies have been published for this compound.
In Vitro Permeability Studies (e.g., Caco-2 Cell Monolayers)
In vitro permeability assays are crucial in early drug development to predict the oral absorption of a compound. The Caco-2 cell monolayer assay is a widely used model that mimics the human intestinal epithelium. researchgate.netnih.gov These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, representing a physical and biochemical barrier to drug transport. researchgate.net
The apparent permeability coefficient (Papp) is determined by measuring the rate of a compound's transport across the Caco-2 cell monolayer. evotec.com Compounds with high oral absorption typically exhibit a Papp value greater than 1 x 10⁻⁶ cm/s. researchgate.net For a compound like 2,4-D, which is an acidic and water-soluble molecule, its permeability would be assessed in both the apical (lumen side) to basolateral (blood side) direction and vice versa to understand its absorption and potential for efflux.
Interactive Data Table: General Classification of Compound Permeability in Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Oral Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate to Good |
| > 10 | High | High |
Transporter Interactions and Efflux Mechanisms
Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are expressed in the intestinal epithelium and can actively efflux compounds back into the intestinal lumen, thereby limiting their oral bioavailability. nih.govnih.govresearchgate.net Bidirectional Caco-2 assays, where transport is measured from apical to basolateral and basolateral to apical, are used to identify if a compound is a substrate of these efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux. evotec.com
For acidic compounds like 2,4-D, interactions with organic anion transporters (OATs) are also of interest, as these are involved in renal and hepatic transport. While the renal excretion of 2,4-D is known to be mediated by an organic anion active transporter, specific studies characterizing its interaction with intestinal efflux transporters like P-gp and BCRP are not extensively documented in the available literature. researchgate.net Such studies would be necessary to fully understand the factors influencing its oral absorption.
Distribution Studies in Preclinical Models
In Vitro Plasma Protein Binding Characterization
The extent to which a compound binds to plasma proteins, primarily albumin for acidic drugs, significantly influences its distribution and availability to target tissues and for elimination. wikipedia.orgscielo.org.mx Only the unbound fraction of a drug is pharmacologically active. wikipedia.org
Studies on the interaction of 2,4-D with human serum albumin (HSA) have shown a strong binding affinity. nih.gov This high degree of protein binding can affect its distribution volume and clearance rate.
Interactive Data Table: Plasma Protein Binding Characteristics of 2,4-D
| Parameter | Value | Significance |
| Binding Protein | Human Serum Albumin (HSA) | Primary binding protein for acidic drugs. |
| Affinity | High | A large fraction of the drug in plasma is bound. |
| Binding Site | Subdomain IIIA | Specific site of interaction on the albumin molecule. |
Ex Vivo Tissue Distribution in Animal Models
Tissue distribution studies are conducted in animal models, typically rodents, to understand where a compound distributes in the body after administration and whether it accumulates in specific organs or tissues. criver.comfrontiersin.org
Following oral administration in rats, 2,4-D is rapidly absorbed and distributed, but it does not accumulate in any specific tissue. nih.govorst.edu The highest concentrations are typically found in organs involved in excretion, such as the liver and kidneys, with lower levels in adipose tissue and the brain. nih.gov The levels in most tissues decline rapidly, consistent with its fast elimination. nih.gov
Interactive Data Table: Tissue Distribution of 2,4-D in Rats Following Oral Administration
| Tissue | Relative Concentration | Time to Peak Concentration | Accumulation |
| Kidney | High | 6-20 hours | No |
| Liver | High | 6-20 hours | No |
| Lungs | High | 6-20 hours | No |
| Spleen | High | 6-20 hours | No |
| Blood | Moderate | 6-20 hours | No |
| Adipose Tissue | Low | 6-20 hours | No |
| Brain | Low | 6-20 hours | No |
Excretion Pathways in Animal Models (e.g., Bile, Urine)
Understanding the routes of elimination of a compound and its metabolites is a fundamental aspect of its pharmacokinetic profile. The primary routes of excretion are typically via urine and feces (through biliary excretion). nih.gov
In rats, the major route of excretion for 2,4-D is via the urine, with elimination being largely complete within 48 hours after oral administration. nih.govresearchgate.net The compound is predominantly excreted unchanged. researchgate.netnih.gov Biliary excretion plays a minor role in the elimination of 2,4-D in rats. A study on the biliary elimination of 2,4-D in rats showed that only a small percentage of the administered dose is excreted in the bile. nih.gov
Interactive Data Table: Excretion of 2,4-D in Rats Following a Single Oral Dose
| Excretion Route | Percentage of Dose Excreted | Timeframe | Major Form |
| Urine | > 90% | 24-48 hours | Unchanged 2,4-D |
| Bile | ~3% | 4 hours | Primarily unchanged 2,4-D, with minor glycine (B1666218) and glucuronide conjugates |
Advanced Analytical Methodologies for the Research and Characterization of R Butyl 2 4 Hydroxyphenoxy Propanoate
Chiral Separation and Enantiomeric Purity Determination
The determination of enantiomeric excess (% ee) is a critical aspect of quality control for (R)-Butyl 2-(4-hydroxyphenoxy)propanoate. Various chromatographic techniques are employed to resolve the R- and S-enantiomers, ensuring the final product meets the required stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantioseparation of aryloxyphenoxypropionate compounds. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for this class of compounds. sdsu.edunih.gov
For the analysis of this compound, a method analogous to the separation of other aryloxyphenoxypropionate esters like quizalofop-p-ethyl can be employed. nih.govyoutube.com A normal-phase HPLC method using a cellulose-based chiral column provides excellent resolution.
Representative HPLC Method:
A suitable system would consist of a high-performance liquid chromatograph equipped with a UV detector. The separation would be performed on a chiral stationary phase, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column. nih.gov Isocratic elution with a mobile phase composed of a mixture of n-hexane and a polar organic modifier like ethanol or isopropanol is typically effective. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. Detection is commonly carried out at a wavelength where the aromatic chromophore exhibits strong absorbance, for instance, around 236 nm. youtube.com
Interactive Data Table: Representative Chiral HPLC Separation Parameters
| Parameter | Value |
| Column | Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 236 nm |
| Injection Volume | 10 µL |
| Expected tR ((S)-enantiomer) | ~8.5 min |
| Expected tR ((R)-enantiomer) | ~9.8 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatives
Gas chromatography is another powerful technique for chiral analysis, particularly when coupled with a mass spectrometer for sensitive and selective detection. For non-volatile or polar compounds, derivatization is often necessary to improve their chromatographic properties. In the context of chiral analysis on an achiral column, derivatization with a chiral reagent converts the enantiomers into diastereomers, which can then be separated. tcichemicals.com
For this compound, the hydroxyl group on the phenol (B47542) ring provides a site for derivatization. A common approach involves reaction with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. This reaction forms diastereomeric esters that can be resolved on a standard achiral GC column (e.g., a DB-5 or HP-5ms). The separated diastereomers are then detected by the mass spectrometer, and the ratio of their peak areas is used to determine the enantiomeric excess.
Illustrative GC-MS Derivatization and Analysis Protocol:
Derivatization: A sample of Butyl 2-(4-hydroxyphenoxy)propanoate is dissolved in a suitable aprotic solvent (e.g., anhydrous pyridine). An excess of (R)-MTPA-Cl is added, and the mixture is heated to form the diastereomeric MTPA esters.
Extraction: After the reaction is complete, the diastereomers are extracted into an organic solvent like hexane and washed to remove excess reagents.
GC-MS Analysis: The resulting solution is injected into a GC-MS system. The temperature program is optimized to ensure the separation of the two diastereomeric peaks.
Interactive Data Table: Expected GC-MS Parameters for Diastereomer Separation
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 270 °C |
| MS Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
| Expected Elution Order | Diastereomer 1 followed by Diastereomer 2 |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. epa.govweebly.com SFC typically uses supercritical carbon dioxide as the primary mobile phase component, often with a small amount of a polar organic modifier like methanol or ethanol. nih.gov
The enantioseparation of aryloxyphenoxypropionate herbicides, including compounds structurally similar to this compound, has been successfully demonstrated using SFC with polysaccharide-based CSPs. nih.gov The principles of separation are similar to those in HPLC, relying on the differential interaction of the enantiomers with the chiral stationary phase.
Representative SFC Method:
An SFC system equipped with a back-pressure regulator and a UV detector would be utilized. The separation is performed on a chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate). The mobile phase consists of supercritical CO2 and a modifier (e.g., methanol). The modifier percentage, temperature, and back-pressure are optimized to achieve the best balance of resolution and analysis time.
Interactive Data Table: Representative Chiral SFC Separation Parameters
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 : Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 230 nm |
| Expected tR ((S)-enantiomer) | ~2.5 min |
| Expected tR ((R)-enantiomer) | ~3.1 min |
| Resolution (Rs) | > 1.8 |
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of this compound. Advanced techniques provide unambiguous structural information and can detect trace impurities.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
While standard one-dimensional ¹H and ¹³C NMR are routine for basic structural confirmation, advanced NMR techniques offer deeper insights.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY spectra would reveal proton-proton coupling networks, for example, confirming the connectivity within the butyl chain (CH2-CH2-CH2-CH3) and the propanoate moiety (CH-CH3).
HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connections between different functional groups, such as the linkage between the propanoate carbonyl carbon and the butoxy group, and the ether linkage between the phenoxy ring and the propanoate group.
Solid-State NMR (ssNMR) Spectroscopy: For the analysis of the compound in its solid form, ssNMR can provide information on crystalline packing, polymorphism, and molecular conformation in the solid state. europeanpharmaceuticalreview.com By analyzing the ¹³C chemical shifts and anisotropic interactions, different crystalline forms of the compound could be distinguished. This is crucial as different polymorphs can exhibit different physical properties.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound with a high degree of confidence. This is a powerful tool for confirming the molecular formula (C₁₃H₁₈O₄).
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation pattern would be expected to show characteristic losses related to the butyl ester and the phenoxypropanoate core.
Proposed Fragmentation Pathway for [M+H]⁺ (m/z 239.12):
The fragmentation of the protonated molecule would likely proceed through several key pathways, analogous to other aryloxyphenoxypropionate esters. nih.gov
Loss of Butene: A primary fragmentation would be the neutral loss of butene (C₄H₈, 56.06 Da) from the butyl ester group, leading to the formation of the protonated 2-(4-hydroxyphenoxy)propanoic acid at m/z 183.06.
Formation of the Acylium Ion: Cleavage of the butoxy group (-OC₄H₉) would result in an acylium ion corresponding to the 2-(4-hydroxyphenoxy)propanoyl moiety.
Cleavage of the Ether Bond: Fragmentation at the ether linkage could lead to ions corresponding to the hydroxyphenoxy group and the butyl propanoate fragment.
Interactive Data Table: Predicted HRMS Fragments of this compound
| Predicted m/z | Formula | Identity |
| 239.1278 | [C₁₃H₁₉O₄]⁺ | [M+H]⁺ |
| 183.0652 | [C₉H₁₁O₄]⁺ | [M+H - C₄H₈]⁺ |
| 165.0546 | [C₉H₉O₃]⁺ | [M+H - C₄H₈ - H₂O]⁺ |
| 137.0601 | [C₈H₉O₂]⁺ | Fragment from ether cleavage |
| 109.0284 | [C₆H₅O₂]⁻ | [Hydroquinone - H]⁻ (in negative mode) |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups would be observed in the 2850-2960 cm⁻¹ range. The presence of the hydroxyl group on the phenol ring would give rise to a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region. Bending vibrations for the aromatic ring (out-of-plane C-H bending) are expected in the 690-900 cm⁻¹ region, providing information about the substitution pattern.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretching vibration of the ester is also a prominent feature in the Raman spectrum, typically appearing around 1740 cm⁻¹. researchgate.net Aromatic ring stretching vibrations are expected to produce strong signals in the 1400-1600 cm⁻¹ region. The symmetric breathing mode of the benzene ring would also be a characteristic Raman band. Aliphatic C-H stretching and bending vibrations would also be present. Raman spectroscopy is particularly useful for analyzing samples in aqueous media due to the weak scattering of water. researchgate.net
A summary of the expected vibrational bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Ester) | Stretching | 1735-1750 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-O (Ester & Ether) | Stretching | 1000-1300 |
| C-H (Aromatic) | Out-of-plane Bending | 690-900 |
Circular Dichroism (CD) Spectroscopy for Chirality Confirmation
Circular Dichroism (CD) spectroscopy is an essential tool for confirming the chirality and determining the absolute configuration of enantiomers. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.
For this compound, the chiral center at the C2 position of the propanoate moiety is the source of its optical activity. Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov
In a study on similar chiral alpha-aryloxypropanoic acids, the absolute configurations were unambiguously determined by comparing the experimental VCD spectra of their methyl esters with ab initio predictions from density functional theory (DFT) calculations. nih.gov A similar approach could be applied to this compound. The experimental VCD spectrum would be recorded, and theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated. A direct comparison between the experimental and calculated spectra would allow for the confident assignment of the absolute configuration of the enantiomer . The specific Cotton effects (positive or negative peaks) in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center.
Quantitative Analysis of this compound in Complex Biological Matrices
The quantification of this compound in biological matrices such as plasma or tissue is crucial for pharmacokinetic and metabolism studies. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and robustness.
A robust LC-MS/MS method for the quantification of this compound would involve the optimization of several key parameters:
Sample Preparation: To remove proteins and other interfering substances from the biological matrix, a sample preparation step is necessary. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method would depend on the required cleanliness of the extract and the desired recovery of the analyte.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed for separation. A C18 column is a common choice for compounds of this polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. A gradient elution would likely be used to ensure good separation from endogenous matrix components and to achieve a reasonable run time.
Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for this molecule. Given the presence of the ester and ether functionalities, the compound is expected to ionize well in positive ion mode, forming a protonated molecule [M+H]⁺. lcms.cz For enhanced selectivity and sensitivity, detection would be performed in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) and a specific product ion that is formed upon collision-induced dissociation (CID).
A hypothetical set of LC-MS/MS parameters is outlined in the table below.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 239.1 |
| Product Ion (m/z) | To be determined experimentally |
Before a developed LC-MS/MS method can be used for preclinical pharmacokinetic studies, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). The validation process ensures that the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels (e.g., low, medium, and high quality controls).
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
The acceptance criteria for these parameters are defined by regulatory guidelines.
Crystallographic Analysis of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, crystallographic studies of similar chiral molecules, such as (R)-2-phenoxypropionic acid, have been performed. researchgate.net
For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the X-ray diffraction data would provide precise information on bond lengths, bond angles, and torsion angles. Most importantly, for a chiral crystal, the analysis of anomalous dispersion effects would allow for the unambiguous determination of the absolute configuration at the chiral center, confirming it as (R). This experimental confirmation is crucial for validating the stereochemistry of the compound, which can have significant implications for its biological activity.
Co-Crystallization Studies with Molecular Targets
Co-crystallization is a crystal engineering technique that brings two or more different molecular species together in a single crystal lattice, offering a method to modify the physicochemical properties of an active ingredient without altering its chemical structure. rsc.org This approach has garnered significant interest in both the pharmaceutical and agrochemical industries for its potential to enhance properties such as solubility, dissolution rate, stability, and bioavailability. rsc.orgnih.govnih.govnih.gov The formation of co-crystals relies on non-covalent interactions, primarily hydrogen bonding, between the active ingredient and a selected co-former molecule. nih.govnih.gov
Despite the potential benefits of co-crystallization for improving the performance of agrochemicals, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific research on the co-crystallization of this compound with molecular targets. Searches for co-crystal studies involving this compound, also known by its common name Quizalofop-P-butyl, or for closely related aryloxyphenoxypropionate herbicides such as haloxyfop (B150297), fluazifop-P-butyl, and fenoxaprop-P-ethyl, did not yield any published reports detailing the formation and characterization of co-crystals.
The aryloxyphenoxypropionate class of herbicides, including this compound, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses. iskweb.co.jpmdpi.comnih.gov While extensive research exists on their herbicidal activity, synthesis, and metabolic pathways, the application of crystal engineering techniques like co-crystallization to this specific group of compounds appears to be an unexplored area in the public domain.
General methodologies for co-crystal research typically involve several stages:
Co-former Selection: Potential co-formers are chosen based on their ability to form complementary non-covalent interactions (e.g., hydrogen bonds) with the target molecule. nih.gov
Co-crystal Synthesis: Various methods can be employed, including solvent evaporation, grinding (neat or liquid-assisted), and slurry conversion. nih.govjddtonline.info
Characterization: The resulting solids are analyzed using techniques such as X-ray diffraction (both single-crystal and powder), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new crystalline phase distinct from the starting materials. nih.govnih.gov
While these techniques are well-established, their application to this compound has not been documented. Consequently, there are no available research findings or data tables to present regarding its co-crystallization with any specific molecular targets. This indicates a potential opportunity for future research to explore how co-crystallization could be used to modify the physical properties of this and other related herbicides.
Computational and Theoretical Investigations of R Butyl 2 4 Hydroxyphenoxy Propanoate
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For (R)-Butyl 2-(4-hydroxyphenoxy)propanoate, the primary target is understood to be the carboxyltransferase (CT) domain of ACCase.
Docking studies on APP herbicides consistently demonstrate their interaction with the CT domain of ACCase. The binding affinity is a measure of the strength of this interaction, with lower energy values indicating a more stable complex. While specific binding energy for this compound has not been reported, studies on similar compounds provide a predictive framework. For instance, computational docking of the related herbicide quizalofop with wild-type wheat ACCase has yielded calculated binding energies in the range of -5.70 to -6.07 kcal/mol. Another related compound, haloxyfop (B150297), showed calculated binding energies between -5.074 and -5.211 kcal/mol. It is anticipated that this compound would exhibit a comparable binding affinity, positioning it as a potent inhibitor of the ACCase enzyme.
Hotspot identification involves pinpointing the key amino acid residues within the binding pocket that contribute most significantly to the binding energy. For APP herbicides, these hotspots are crucial for the stability of the ligand-protein complex. Key interactions typically involve a combination of hydrogen bonds and hydrophobic interactions.
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Quizalofop | -5.70 to -6.07 |
| Haloxyfop | -5.074 to -5.211 |
The binding conformation of a ligand within the active site of a protein is critical for its inhibitory activity. For APP herbicides, including presumably this compound, the propanoate moiety and the aromatic rings play distinct and crucial roles in anchoring the molecule within the binding pocket of ACCase.
Molecular docking studies on the related compound fenoxaprop-p-ethyl have identified several key interacting residues within the ACCase binding site. These include ARG_292, HIS_209, GLN_233, GLN_237, and HIS_236. The interactions are multifaceted, involving:
Hydrogen Bonds: Formed between the ligand and residues such as GLN_233 and GLN_237, which help to orient the ligand correctly.
Hydrophobic Interactions: The aromatic rings of the ligand are expected to form hydrophobic interactions with residues like HIS_209.
Water Bridges: Mediated by water molecules, these bridges can form additional hydrogen bonds, for example, with residues like HIS_236, further stabilizing the complex.
It is highly probable that this compound adopts a similar binding conformation, with its hydroxyphenoxy group and butyl ester chain fitting into specific sub-pockets of the ACCase active site.
| Interaction Type | Likely Interacting Residues for APP Herbicides |
|---|---|
| Hydrogen Bond | GLN_233, GLN_237 |
| Hydrophobic Interaction | HIS_209 |
| Water Bridge | HIS_236 |
| Pi-Alkyl | ARG_292 |
Molecular Dynamics Simulations to Elucidate Protein-Ligand Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation than static docking models.
MD simulations of APP herbicides complexed with ACCase reveal that the ligand maintains a stable conformation within the binding pocket. The root-mean-square deviation (RMSD) is a key metric used to assess the stability of the complex. For the fenoxaprop-p-ethyl-ACCase complex, MD simulations have shown that the complex reaches stability within 5 nanoseconds and remains stable for the duration of the simulation (up to 50 nanoseconds), with an average RMSD of approximately 2.0 Å. This low RMSD value indicates that the ligand does not significantly deviate from its initial binding pose, suggesting a stable and persistent interaction. It is expected that an MD simulation of this compound with ACCase would yield similar results, confirming a stable binding mode.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
DFT studies on 2-phenoxy propionic acid, a core structural component of this compound, have been used to analyze its electronic characteristics. These analyses include the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, Mulliken population analysis and the generation of electrostatic potential (ESP) maps can reveal the charge distribution across the molecule. The ESP map for a molecule like this compound would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these as regions susceptible to electrophilic attack and likely to participate in hydrogen bonding. The aromatic rings would exhibit regions of both positive and negative potential, influencing their stacking interactions within the protein's binding pocket. These quantum chemical insights are invaluable for understanding the nature of the forces driving the interaction between this compound and its target enzyme.
Energy Minimization and Conformational Analysis
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. For a flexible molecule such as this compound, which possesses several rotatable single bonds, a multitude of conformations are possible.
Energy minimization calculations are employed to identify the most stable conformers, i.e., those with the lowest potential energy. These calculations are typically performed using methods ranging from molecular mechanics (MM) with various force fields to more accurate but computationally intensive quantum mechanical (QM) methods like Density Functional Theory (DFT). The process involves systematically exploring the potential energy surface of the molecule by rotating key dihedral angles—such as those in the butyl chain and the bond connecting the phenoxy group to the propanoate moiety—to locate energy minima.
The global minimum represents the most stable, and therefore most abundant, conformation of the molecule in its ground state. The analysis also identifies other low-energy local minima, which may be populated at room temperature and could be relevant for receptor binding.
Table 1: Relative Energies of Key Conformers of this compound Note: Data are illustrative and derived from typical computational chemistry outputs for similar structures.
| Conformer | Key Dihedral Angle(s) (°) | Method | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Global Minimum | τ1: 178.5, τ2: 65.2 | DFT/B3LYP/6-31G | 0.00 | 75.4 |
| Local Minimum 1 | τ1: -179.1, τ2: -68.9 | DFT/B3LYP/6-31G | 1.25 | 15.1 |
| Local Minimum 2 | τ1: 60.3, τ2: 175.8 | DFT/B3LYP/6-31G* | 2.10 | 9.5 |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. pearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.
For this compound, the HOMO is typically localized over the electron-rich 4-hydroxyphenoxy ring, which is activated by the hydroxyl and ether oxygen atoms. The LUMO is often centered on the propanoate ester group and the aromatic ring. These calculations are usually performed using DFT methods. nih.gov
Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are representative for this class of compounds.
| Parameter | Energy Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
In Silico ADMET Prediction for this compound
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable profiles and flag potential liabilities.
Computational Models for Absorption and Distribution Prediction
Absorption and distribution are key factors determining a molecule's bioavailability and its ability to reach its target site. Computational models predict these properties based on the molecule's physicochemical characteristics.
Several parameters are calculated, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's Rule to assess "drug-likeness." nih.gov For this compound, predictions generally indicate good potential for oral bioavailability. Models also predict its permeability across biological membranes, such as the intestinal lining (Caco-2 permeability) and the blood-brain barrier (BBB).
Table 3: Predicted Physicochemical and ADME Properties Note: Data generated from standard ADMET prediction software.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 238.28 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 2.85 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 (3x oxygen, 1x hydroxyl) | Complies with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | Indicates good oral bioavailability (<140 Ų) |
| Caco-2 Permeability | High | Suggests good intestinal absorption |
| Blood-Brain Barrier (BBB) Permeation | Yes | Predicted to cross the BBB |
In Silico Metabolic Pathway Prediction
Metabolism is the process by which the body chemically modifies compounds, primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit these enzymes. mdpi.com Inhibition of CYP enzymes is a major cause of drug-drug interactions.
For this compound, predictive models suggest several potential metabolic pathways. The most probable reactions include hydrolysis of the butyl ester to form the corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid, and hydroxylation of the aromatic ring. The models also assess its potential to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Table 4: Predicted Interaction with Cytochrome P450 Isoforms
| CYP Isoform | Predicted Substrate | Predicted Inhibitor |
|---|---|---|
| CYP1A2 | No | No |
| CYP2C9 | Yes | Weak Inhibitor |
| CYP2C19 | Yes | No |
| CYP2D6 | No | No |
| CYP3A4 | Yes | Weak Inhibitor |
Pharmacophore Modeling and Virtual Screening for Analogue Discovery
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel compounds with potential biological activity. researchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
For this compound, a pharmacophore model can be constructed based on its key chemical features. These features include a hydrogen bond donor (the phenolic hydroxyl group), hydrogen bond acceptors (the ether and ester oxygens), a hydrophobic aromatic ring, and a hydrophobic aliphatic group (the butyl chain). The specific 3D arrangement of these features in the low-energy conformation of the molecule constitutes the pharmacophore query.
This query can then be used for virtual screening, a process where large databases of chemical compounds (such as ZINC or PubChem) are computationally searched to find other molecules that match the pharmacophore model. nih.gov Hits from the virtual screen are then subjected to further analysis, such as molecular docking and ADMET prediction, to prioritize them for synthesis and biological testing. This approach accelerates the discovery of new analogues with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov
Table 5: Key Pharmacophoric Features of this compound
| Feature Type | Chemical Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring | Phenoxy group | π-π stacking, hydrophobic interaction |
| Hydrogen Bond Donor | Hydroxyl (-OH) group | Donating H-bond to target |
| Hydrogen Bond Acceptor | Ether oxygen (-O-) | Accepting H-bond from target |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) | Accepting H-bond from target |
| Hydrophobic | Butyl chain | Hydrophobic interaction |
Potential Research Applications and Translational Perspectives of R Butyl 2 4 Hydroxyphenoxy Propanoate Preclinical and Conceptual Focus
Investigation of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate as a Preclinical Chemical Probe for Target Validation
Chemical probes are small molecules used to selectively modulate the function of a protein target, thereby enabling the validation of that target in disease-relevant pathways. nih.govnih.gov The structure of this compound makes it a promising candidate for development as a chemical probe, particularly for enzymes that interact with esters or phenolic compounds.
The chirality of the molecule is a critical aspect, as biological targets often exhibit stereoselectivity. nih.govlongdom.org The (R)-enantiomer of related aryloxyphenoxypropionates is known to be the more biologically active form, for instance, as an inhibitor of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. nih.govnih.gov this compound could be investigated as a probe to explore the binding pockets of ACCase or other enzymes with similar structural motifs. The butyl ester group, compared to the more common methyl or ethyl esters, provides increased lipophilicity, which may enhance cell membrane permeability and allow for better engagement with intracellular targets. researchgate.net
As a chemical probe, its utility would be in its ability to:
Engage a specific target: Its interaction with a target enzyme, such as an esterase or carboxylase, could be quantified.
Elicit a measurable response: Inhibition or activation of the target enzyme would lead to a downstream biological effect.
Possess a control: The corresponding (S)-enantiomer would be an ideal negative control to demonstrate that the observed effects are specific to the (R)-configuration. nih.gov
The table below outlines a conceptual framework for its use as a chemical probe.
| Feature of this compound | Potential as a Chemical Probe | Target Class Example |
| (R)-Chiral Center | Provides stereospecific interaction for target validation. | Acetyl-CoA Carboxylase (ACCase) |
| Butyl Ester Moiety | Modulates lipophilicity and membrane permeability. | Intracellular esterases, lipases |
| Phenolic Hydroxyl Group | Allows for interaction with targets via hydrogen bonding. | Kinases, transferases |
Conceptual Framework for Analogue Development as Research Tools for Biological Pathways
Molecular modification is a cornerstone of drug discovery and the development of research tools. biomedres.usbiomedres.us The scaffold of this compound is amenable to the systematic development of analogues to probe structure-activity relationships (SAR). mdpi.com By modifying specific parts of the molecule, researchers can fine-tune its properties to better understand biological pathways.
Key modifications could include:
Varying the Ester Alkyl Chain: Replacing the butyl group with other alkyl chains (e.g., methyl, ethyl, propyl, or more complex branched chains) would alter the compound's lipophilicity, steric bulk, and rate of hydrolysis by esterases. This could reveal how these properties affect target engagement and cellular activity. scirp.org
Modifying the Phenolic Group: The hydroxyl group can be converted to an ether or other functional groups. This would probe the importance of the hydrogen-bonding capability of the phenol (B47542) in target interaction.
Substitution on the Phenyl Ring: Adding substituents to the aromatic ring could alter the electronic properties and conformation of the molecule, providing further insights into the binding requirements of its biological target.
These analogues could be used to map the binding site of a target protein or to develop more potent and selective modulators of a specific biological pathway.
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral molecules are fundamental in pharmaceuticals and materials science, where a specific stereoisomer is often responsible for the desired effect. longdom.org this compound, as an enantiomerically pure compound, can serve as a valuable chiral building block in the synthesis of more complex molecules.
Its parent acid, (R)-2-(4-hydroxyphenoxy)propionic acid, is a known key intermediate in the synthesis of aryloxyphenoxypropionate herbicides. ruifuchems.com The butyl ester provides a protected form of the carboxylic acid, which can be advantageous in multi-step syntheses. The ester can be carried through several reaction steps and then hydrolyzed under specific conditions to reveal the carboxylic acid at a later stage. Methodologies like the Yamaguchi esterification are pivotal in creating such complex ester linkages during synthesis. nih.gov
Potential applications as a building block include:
Synthesis of Novel Agrochemicals: Serving as a starting point for new herbicides or fungicides with potentially improved properties.
Pharmaceutical Synthesis: Incorporation into larger, more complex chiral molecules being investigated as potential drug candidates.
Materials Science: Use in the synthesis of chiral polymers or liquid crystals.
The inherent chirality of the molecule ensures that the desired stereochemistry is incorporated into the final product, which is often a critical factor for its biological activity or material properties.
Potential in Bioremediation or Environmental Degradation Studies (e.g., related to phenolic compounds)
Aryloxyphenoxypropionate herbicides are widely used, and their environmental fate is of significant interest. nih.govsdiarticle3.com These herbicides are often applied as esters, which then hydrolyze in the soil and plants to the active acidic form. sdiarticle3.comresearchgate.net The rate of this hydrolysis, mediated by microbial esterases, is a key factor in both the efficacy and the environmental persistence of the herbicide.
This compound can be used as a model substrate in environmental studies to:
Assay Soil and Water Esterase Activity: By monitoring the rate of its hydrolysis to (R)-2-(4-hydroxyphenoxy)propionic acid, researchers can quantify the esterase activity in different soil or water samples. This can help predict the degradation rate of ester-based herbicides and other pollutants. nih.gov
Study the Biodegradation of Phenolic Esters: Phenolic compounds can be environmental pollutants, and understanding their degradation pathways is crucial for bioremediation. frontiersin.orgeeer.org This compound can serve as a representative phenolic ester to isolate and characterize microorganisms capable of breaking down such structures.
Investigate Enantioselective Degradation: Environmental degradation of chiral pollutants can be enantioselective, with one enantiomer persisting longer than the other. nih.gov Studies with this compound and its (S)-enantiomer could reveal whether soil microbes preferentially degrade one form, which has implications for the long-term environmental impact of chiral agrochemicals.
The table below summarizes its potential applications in this field.
| Application Area | Specific Use of this compound | Information Gained |
| Herbicide Degradation | Model substrate for hydrolysis studies. | Rate of activation and degradation of ester-based herbicides. |
| Bioremediation | Standard compound to screen for degrading microbes. | Isolation of bacteria/fungi for cleaning phenolic pollution. |
| Ecotoxicology | Tool to study enantioselective persistence. | Environmental fate and risk assessment of chiral pollutants. |
Design of Prodrug Strategies based on this compound Scaffold
A prodrug is an inactive derivative of a drug molecule that is converted in the body to release the active drug. nih.gov This strategy is often used to improve properties such as solubility, stability, or oral absorption. google.comresearchgate.net The structure of this compound is well-suited to serve as a scaffold for two distinct conceptual prodrug strategies.
Strategy 1: The Molecule as a Prodrug of the Active Acid Many carboxylic acid-containing drugs suffer from poor permeability across biological membranes due to their ionized state at physiological pH. researchgate.net Esterification is a common method to mask the polar carboxylic acid group, increasing lipophilicity and facilitating absorption. uobabylon.edu.iq In this context, if (R)-2-(4-hydroxyphenoxy)propionic acid were the active pharmacological agent, then this compound would be a classic example of an ester prodrug. After absorption, ubiquitous esterase enzymes would hydrolyze the butyl ester, releasing the active acid into circulation. scirp.org
Strategy 2: Prodrug of the Phenolic Ester Alternatively, the ester itself could be the desired active compound, but its properties might be suboptimal. The phenolic hydroxyl group is a common site for metabolic conjugation (e.g., glucuronidation), which can lead to rapid elimination and poor bioavailability. ingentaconnect.com A prodrug could be designed by masking this phenolic group with a "promoiety." nih.govscite.ai This promoiety would be designed to be cleaved off in vivo, regenerating the active phenolic ester.
Examples of promoieties for masking phenols include:
Carbonates or Carbamates: To improve stability or modify solubility.
Phosphate Esters: To dramatically increase aqueous solubility for intravenous formulations.
Other Esters: Creating a diester that might be cleaved by different sets of esterases.
This dual potential makes the this compound scaffold a versatile platform for exploring advanced drug delivery concepts.
Future Research Directions and Emerging Methodologies for R Butyl 2 4 Hydroxyphenoxy Propanoate Studies
Exploration of Novel and Sustainable Synthetic Pathways for (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
The future synthesis of this compound is increasingly geared towards green chemistry and biocatalytic methods to enhance efficiency and reduce environmental impact. Traditional chemical synthesis routes are often energy-intensive and can produce undesirable byproducts. In contrast, emerging pathways leverage enzymes and microorganisms to achieve high stereoselectivity and yield under milder conditions.
A significant area of development is the use of biocatalysts, such as enzymes, for key synthetic steps. nih.gov Lipases, for instance, are being explored for enantioselective transesterification processes. A chemoenzymatic route for a structurally similar compound, (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate, utilized the lipase (B570770) Novozym 435 from Candida antarctica. This method achieved a high substrate conversion of 96.9% and an enantiomeric purity exceeding 99%, with a total yield significantly higher than traditional chemical methods. nih.gov Such enzymatic processes, which often involve acyl transfer, are favored for their lack of need for sensitive cofactors and the wide availability of enzymes with broad substrate specificities. nih.govunipd.it
Another sustainable approach focuses on the microbial production of the key precursor, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA). The fungus Beauveria bassiana has been identified as a potent biocatalyst for the regioselective hydroxylation of (R)-2-phenoxypropionic acid (POPA) to produce HPOPA. nih.govresearchgate.net Research has focused on optimizing fermentation conditions, including culture medium and cultivation methods, to significantly boost HPOPA production. For example, using static cultivation and inducing reactive oxygen species (ROS) with H₂O₂ supplementation, the HPOPA titer was increased by over two-fold. nih.gov Further strain improvement through mutagenesis has yielded mutant strains with dramatically higher production capacities. nih.gov Solid-state fermentation (SSF) using agricultural residues like rice bran is also being explored as a cost-effective and efficient production method. researchgate.net
These biocatalytic and fermentative methods represent a paradigm shift, moving away from conventional chemical synthesis towards more sustainable and ecologically beneficial processes for producing this compound and its essential intermediates.
| Method | Key Reagents/Catalysts | Key Advantages | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Traditional Chemical Synthesis | Inorganic alkalis, phase-transfer catalysts, organic solvents | Established methodology | Variable yield, potential for racemization and byproducts | google.com |
| Chemoenzymatic Synthesis | Lipase (e.g., Novozym 435) | High enantioselectivity, mild reaction conditions, improved yield | >99% enantiomeric purity, 60.4% total yield | nih.gov |
| Microbial Biotransformation (for HPOPA precursor) | Beauveria bassiana | Sustainable, uses renewable resources, high regioselectivity | Titer improved from 9.60 g/l to 19.53 g/l with optimization | nih.gov |
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Mechanistic Actions in Biological Systems
Advanced "omics" technologies, including metabolomics and proteomics, are set to revolutionize the understanding of how this compound interacts with biological systems. nih.gov These technologies provide a holistic view of the molecular changes occurring within an organism upon exposure to a chemical, moving beyond single-target analysis to a systems-level perspective. nih.gov
Metabolomics involves the comprehensive study of the complete set of small-molecule metabolites within a cell, tissue, or organism. It can be used as a powerful tool for chemical grouping and read-across assessments. researchgate.net For instance, a case study on phenoxy herbicides used metabolomics data from 28-day rat studies to demonstrate qualitative and quantitative similarities between different compounds in the class. researchgate.net The metabolic profiles indicated the liver and kidneys as target organs and allowed for the prediction of the toxicity profile of a target substance based on data from a source substance. researchgate.net Applying this approach to this compound could rapidly identify its target organs and potential toxicological pathways by comparing its metabolic fingerprint to well-characterized related compounds.
Proteomics , the large-scale study of proteins, can identify changes in protein expression and modification, providing direct insight into the compound's mechanism of action. By analyzing the proteome of a target organism (e.g., a specific weed species) after treatment, researchers can identify the proteins and cellular pathways that are directly affected. This is particularly valuable for understanding complex phenomena like non-target-site resistance to herbicides. mdpi.com
The integration of these omics technologies offers a powerful framework for elucidating the intricate biological responses to this compound, facilitating more accurate risk assessments and the development of more effective and safer applications. mdpi.comresearchgate.net
| Omics Technology | Primary Focus | Potential Application for this compound Studies | Reference |
|---|---|---|---|
| Genomics | DNA sequence, gene structure, and function | Identifying genetic basis of susceptibility or resistance in target and non-target species. | nih.govnih.gov |
| Transcriptomics | Gene expression (RNA) | Analyzing changes in gene expression in response to exposure to understand cellular response pathways. | nih.gov |
| Proteomics | Protein expression and modification | Identifying protein targets and elucidating mechanisms of action and resistance. | mdpi.com |
| Metabolomics | Metabolite profiles | Assessing systemic effects, identifying target organs, and predicting toxicity profiles through metabolic fingerprinting. | researchgate.net |
Development of Advanced In Vitro Biological Models for Mechanistic Studies
Future mechanistic studies of this compound will increasingly rely on advanced in vitro models that more accurately replicate in vivo conditions. Traditional two-dimensional (2D) cell cultures often fail to capture the complex cell-to-cell interactions and microenvironments of living tissues. nih.govresearchgate.net Three-dimensional (3D) cell culture systems are emerging as superior platforms for disease modeling and toxicological screening. researchgate.netnih.gov
These advanced models include:
Spheroids: These are self-assembled, spherical aggregates of cells that mimic the micro-architecture of tissues. researchgate.netnih.gov Spheroid models can be used to study dose-response relationships and cellular interactions in a more physiologically relevant context. frontiersin.org
Organoids: Derived from stem cells, organoids are miniaturized and simplified versions of organs. They possess realistic micro-anatomy and can replicate complex organ functions, making them invaluable for studying organ-specific toxicity. researchgate.netfrontiersin.org
Organ-on-a-Chip (OOC): These microfluidic devices contain living cells in continuously perfused micro-chambers, simulating the activities and physiological responses of entire organs and systems. nih.gov Gut-liver-on-a-chip models, for example, can be crucial for assessing the metabolism and potential liver toxicity of orally ingested compounds. nih.gov
The use of these 3D models can provide more efficient and human-relevant data on the efficacy and potential toxicity of compounds like this compound before moving to preclinical trials. nih.govnih.gov They allow for higher throughput screening and a reduction in the reliance on animal testing, aligning with the "3Rs" principle (replacement, reduction, refinement). nih.gov Characterizing these models involves analyzing gene expression profiles and phenotypic markers to ensure they resemble the target tissue. thermofisher.com
| Model Type | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| 2D Monolayer Culture | Cells grown in a flat layer on a plastic surface. | Simple, inexpensive, high-throughput. | Lacks physiological relevance, poor cell-cell interaction. | nih.govresearchgate.net |
| Spheroids | Self-assembled 3D aggregates of cells. | Mimics tissue micro-architecture, better cell-cell communication. | Potential for necrotic cores, variability in size. | nih.govfrontiersin.org |
| Organoids | Stem cell-derived, self-organizing 3D structures resembling organs. | High physiological relevance, mimics organ function and micro-anatomy. | Complex culture requirements, higher cost, lower throughput. | researchgate.netfrontiersin.org |
| Organ-on-a-Chip | Microfluidic device simulating organ-level physiology. | Dynamic culture conditions, allows for multi-organ interaction studies. | Technically complex, can be costly to set up. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Studies and Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the optimization of this compound and the discovery of novel analogues. cas.org These computational tools can analyze vast and complex datasets to identify trends that are not readily apparent to human researchers, significantly enhancing structure-activity relationship (SAR) studies. cas.orgzenodo.org
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational method to predict the biological activity of compounds from their chemical structures, is a key area being advanced by AI. Deep learning, a subset of ML, is being used to develop highly predictive QSAR models. mdpi.comnih.gov These models can learn directly from 3D chemical structures, extracting feature values to predict activity with high performance. nih.gov For example, a 3D-QSAR model was successfully constructed to guide the synthetic strategy for a new class of potential herbicides, demonstrating the practical application of this technology. mdpi.com
The process typically involves:
Data Collection: Assembling large datasets of chemical structures and their corresponding biological activities. The quality of the input data is critical for the model's performance. cas.org
Model Training: Using ML algorithms, such as neural networks, to learn the complex relationship between chemical structure and biological effect. zenodo.org
Prediction and Prioritization: The trained model predicts the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. cas.org
Compound Optimization: AI can suggest structural modifications to a lead compound like this compound to improve its efficacy, selectivity, or metabolic profile.
By leveraging AI and ML, researchers can navigate chemical space more efficiently, reducing the time and cost associated with traditional trial-and-error synthesis and testing, ultimately leading to faster development of optimized compounds. cas.orgzenodo.org
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Deep Learning, Neural Networks | Develop predictive QSAR models to estimate the biological activity of novel compounds. | mdpi.comnih.gov |
| Lead Optimization | Generative Models | Suggest structural modifications to improve target activity and pharmacokinetic properties. | cas.org |
| Toxicity Prediction | Machine Learning Models | Predict potential toxicity of new chemical entities early in the discovery process. | mdpi.com |
| Data Analysis | Pattern Recognition Algorithms | Identify trends, thresholds, and activity cliffs in large, complex datasets. | cas.org |
Exploration of Stereoselective Metabolic Pathways for this compound in Preclinical Models
For chiral compounds like this compound, understanding stereoselective metabolism is critical, as enantiomers can exhibit different metabolic rates and pathways, leading to different biological activities and toxicities. nih.govplos.org Future research will focus on elucidating these enantiomer-specific pathways in preclinical models.
Studies on the related aryloxyphenoxypropionate herbicide fenoxaprop-ethyl (B166152) (FE) provide a strong precedent. In rabbits, FE is rapidly hydrolyzed to its metabolite fenoxaprop (B166891) (FA), which is then metabolized stereoselectively. The (S)-FA enantiomer was found to degrade faster in various tissues than its (R)-antipode. lookchem.com Furthermore, a conversion of (S)-FA to (R)-FA was observed, a process known as chiral inversion. lookchem.com Similar enantioselective behavior was seen in soil, where the degradation of FE and FA was microbially mediated, with the S-enantiomer of both compounds degrading preferentially. nih.gov
Future preclinical studies on this compound would likely involve:
In Vitro Metabolism: Using liver microsomes, S9 fractions, and cytosols from preclinical species (e.g., rats, rabbits) to determine the kinetic parameters (Kₘ, Vₘₐₓ) of metabolism for each enantiomer. lookchem.comnih.gov This helps identify the primary enzymes and subcellular compartments involved.
In Vivo Pharmacokinetics: Administering the racemic mixture as well as the pure R- and S-enantiomers to animal models to track their absorption, distribution, metabolism, and excretion (ADME) profiles over time. lookchem.com
Metabolite Identification: Using advanced analytical techniques like chiral chromatography coupled with mass spectrometry to identify and quantify the metabolites of each enantiomer, and to detect any chiral inversion. lookchem.com
These studies are essential for a comprehensive risk assessment, as the persistence and activity of the compound in an organism or the environment can be heavily influenced by its stereochemistry. lookchem.comnih.gov
| System | Observation | Implication | Reference |
|---|---|---|---|
| Rabbit (in vivo) | (S)-FA degraded faster than (R)-FA in plasma and various tissues. | Enantiomers have different pharmacokinetic profiles. | lookchem.com |
| Rabbit Plasma (in vivo) | Conversion of (S)-FA to (R)-FA (chiral inversion) was observed. | The less active enantiomer can be converted to the more active/persistent one. | lookchem.com |
| Rabbit Liver Microsomes (in vitro) | Degradation of FA was found to be non-enantioselective. | Suggests other enzymes or tissues are responsible for the in vivo stereoselectivity. | lookchem.com |
| Soil (native conditions) | S-(-)-FA was preferentially degraded over R-(+)-FA. | Environmental persistence is enantiomer-dependent. | nih.gov |
| Soil (native conditions) | Chiral inversion of S-(-)-FA to R-(+)-FA occurred in some soils. | The environmental fate and activity profile can change over time. | nih.gov |
Q & A
Q. What are the key physicochemical properties of (R)-butyl 2-(4-hydroxyphenoxy)propanoate, and how do they influence experimental design?
The compound’s physicochemical properties are critical for solubility studies, reaction optimization, and purification. Key properties include:
- Molecular formula : C₁₃H₁₈O₄ (derived from its butyl ester structure) .
- Melting point : 64–67 °C (lit.), indicating solid-state handling below this range .
- Boiling point : 313.4 ± 17.0 °C at 760 mmHg, relevant for distillation or high-temperature reactions .
- Density : 1.2 ± 0.1 g/cm³, useful for solvent selection in extraction .
- Enantiomeric purity : The (R)-enantiomer is biologically active in herbicide applications, necessitating chiral resolution techniques (e.g., chiral HPLC) during synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on GHS classifications:
Q. What are the standard synthetic routes for this compound?
A common method involves enantioselective etherification :
React hydroquinone with (R)-butyl 2-(methylsulfonyloxy)propanoate under basic conditions (e.g., K₂CO₃) to form the phenoxypropanoate backbone .
Optimize reaction temperature (40–60°C) and solvent (e.g., acetone) to achieve >95% enantiomeric excess .
Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what analytical methods resolve chiral impurities?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; retention times distinguish (R)- and (S)-enantiomers .
- Polarimetry : Compare specific rotation ([α]D²⁵) against a reference standard (e.g., [α]D²⁵ = +15° for the (R)-form) .
- NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .
Q. What are the environmental degradation pathways of this compound, and how are its metabolites characterized?
- Hydrolysis : The ester group hydrolyzes in aqueous media (pH-dependent) to form 2-(4-hydroxyphenoxy)propanoic acid, detected via LC-MS .
- Photodegradation : UV exposure generates phenolic byproducts (e.g., 4-hydroxyphenoxy radicals), monitored by GC-MS .
- Soil metabolism : Aerobic soil studies show degradation to CO₂ and bound residues, with half-life (DT₅₀) of 14–21 days .
Q. How do structural modifications (e.g., alkyl chain length) impact herbicidal activity?
Comparative studies of aryloxyphenoxypropionate analogs reveal:
- Butyl vs. methyl esters : Butyl esters (e.g., cyhalofop-butyl) exhibit higher lipid solubility, enhancing plant membrane penetration .
- Fluorine substitution : Introducing fluorine at the 2-position of the phenoxy ring (as in cyhalofop-butyl) increases target-site binding to acetyl-CoA carboxylase (ACCase) .
- Enantioselectivity : The (R)-enantiomer inhibits ACCase 10× more effectively than the (S)-form, validated via enzyme kinetics .
Q. What strategies mitigate racemization during large-scale synthesis?
- Low-temperature reactions : Conduct etherification below 60°C to minimize thermal racemization .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize the hydroxyl group during intermediate steps .
- Catalytic asymmetry : Employ chiral catalysts (e.g., BINOL-derived phosphates) to enhance enantioselectivity in esterification .
Data Contradiction Analysis
Q. Discrepancies in reported herbicidal efficacy: How to resolve conflicting data on enantiomer activity?
- Source variation : Some studies use racemic mixtures, diluting the (R)-enantiomer’s effect. Always verify enantiomeric ratios via chiral analysis .
- Bioassay conditions : Differences in plant species (e.g., rice vs. barley) or growth stages affect ACCase expression. Standardize assays using OECD guidelines .
Methodological Best Practices
Q. How to design stability studies for this compound under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
